REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](C(O)=O)=[N:6][N:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:8]=1)([O-])=O.C([N:20](CC)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.FC(F)(F)[C:44]([OH:46])=[O:45].[C:49](O)([CH3:52])([CH3:51])[CH3:50]>O1CCOCC1>[NH2:20][C:5]1[C:4]([NH:1][C:44](=[O:45])[O:46][C:49]([CH3:52])([CH3:51])[CH3:50])=[CH:8][N:7]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)[N:6]=1
|
Name
|
|
Quantity
|
20 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(=NN(C1)C1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
37.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
128 g
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The solution was stirred at ambient temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was evaporated to dryness in vacuo
|
Type
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ADDITION
|
Details
|
diluted with methylene chloride (400 mL)
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Type
|
CUSTOM
|
Details
|
The reaction was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the resulting oil diluted with hexanes (750 mL), ethyl acetate (150 mL) and methylene chloride (100 mL)
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Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
WASH
|
Details
|
washed with above solvent system (hexanes:ethyl acetate;methylene chloride 75:15:10)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NN(C=C1NC(OC(C)(C)C)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |